2-Ethyl-3-methylpyrazine

Description

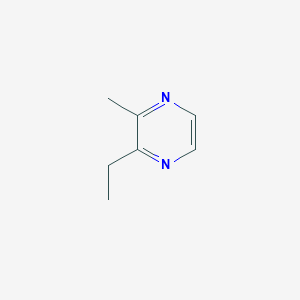

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIMMWYNSBZESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047464 | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a strong raw potato odour | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

57.00 °C. @ 10.00 mm Hg | |

| Record name | 2-Ethyl-3-methylpyrazine, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972-0.993 | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15707-23-0 | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15707-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GF35MK66U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-3-methylpyrazine, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Ethyl-3-methylpyrazine: A Technical Guide to its Discovery, Isolation, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-3-methylpyrazine, a key aroma compound found in a variety of roasted and cooked foods. While a singular "discovery" of this molecule is not documented, its identification has been a gradual process, emerging from the broader study of flavor chemistry, particularly the Maillard reaction. This document details the scientific journey of its characterization, methods for its isolation and synthesis, and its significance in food science and beyond. Experimental protocols are provided for key methodologies, and quantitative data are summarized for comparative analysis.

Introduction: The Elusive Discovery of a Pervasive Aroma

The history of this compound is not one of a single, celebrated discovery but rather a progressive revelation within the scientific exploration of flavor. Its presence is intrinsically linked to the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. Pyrazines, as a class of compounds, were identified as key products of this reaction, contributing to the nutty, roasted, and toasted aromas characteristic of coffee, cocoa, peanuts, and baked goods.

While it is difficult to pinpoint the exact first identification, early investigations into the volatile components of roasted foods in the mid-20th century laid the groundwork. The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was pivotal in separating and identifying the myriad of compounds responsible for food aromas. This compound has been identified as a volatile flavor component in numerous products, including roasted cocoa beans, potato chips, and roasted sesame seeds.[1]

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its analysis and application.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Earthy, nutty, roasted, with nuances of peanut and potato | [5][6] |

| Boiling Point | 57 °C @ 10 mmHg | [6] |

| Density | 0.987 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.503 (lit.) | [6] |

| Solubility | Soluble in water and organic solvents | [4] |

Formation and Synthesis

This compound is primarily formed naturally through the Maillard reaction during the thermal processing of food. It can also be synthesized for use as a flavoring agent.

Natural Formation: The Maillard Reaction

The formation of this compound in the Maillard reaction is a complex process involving the interaction of amino acids (like alanine) and reducing sugars.[5] The Strecker degradation of amino acids leads to the formation of α-aminocarbonyl intermediates, which then condense to form dihydropyrazines. Subsequent oxidation yields the stable pyrazine (B50134) ring. The ethyl and methyl substitutions on the pyrazine ring are derived from the specific amino acid and sugar precursors involved.

Chemical Synthesis

Several synthetic routes are available for the production of this compound. Common methods include the Gutknecht and Gastaldi condensation reactions, which involve the condensation of two amines with two ketones under acidic and oxidative conditions.[2] Another approach is the Minici reaction, which can be used to synthesize 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine.

A general workflow for the chemical synthesis of pyrazines is outlined below:

Isolation and Characterization from Natural Sources

The isolation and quantification of this compound from complex food matrices require sophisticated analytical techniques.

Experimental Protocol: Isolation from Roasted Peanuts via Supercritical Fluid Extraction (SFE)

This protocol is adapted from methodologies described for the analysis of volatile flavor components in roasted peanuts.

Objective: To extract and isolate this compound and other volatile compounds from roasted peanuts for subsequent analysis.

Materials:

-

Roasted peanuts

-

Liquid carbon dioxide (SFE grade)

-

Grinder

-

Supercritical Fluid Extractor

-

Collection vial

-

Dichloromethane (B109758) (analytical grade)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Freeze the roasted peanuts and grind them to a fine powder.

-

Pack the ground peanuts into the extraction vessel of the SFE system.

-

Set the SFE parameters:

-

Pressure: 96 bar

-

Temperature: 50 °C

-

CO₂ density: 0.35 g/mL

-

-

Perform the extraction, collecting the extracted volatiles in a cooled collection vial.

-

Rinse the collection vial with a small volume of dichloromethane to recover the analytes.

-

The resulting solution is then ready for GC-MS analysis.

Experimental Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracted sample.

Instrumentation:

-

Gas Chromatograph with a mass selective detector.

-

Capillary column suitable for volatile compound analysis (e.g., DB-WAX).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C held for 3 minutes, then ramped to 150 °C at 3 °C/min, and finally to 230 °C at 8 °C/min with a 5-minute hold.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 30-300

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

-

Quantification can be performed using an internal standard method or by creating a calibration curve with standards of known concentrations.

Quantitative Data from Natural Sources

The concentration of this compound can vary significantly depending on the food matrix and processing conditions.

| Food Matrix | Concentration Range | Analytical Method | Reference |

| Roasted Coffee | Low concentrations, among the least abundant pyrazines | SIDA-GC-MS | [7][8] |

| Roasted Peanuts | Present as a key flavor volatile | SFE-GC-MS | [9] |

Significance and Applications

This compound is a significant contributor to the desirable aroma of many cooked foods.[10] Its nutty and roasted notes are highly valued in the food and beverage industry, where it is used as a flavoring agent in a wide range of products, including baked goods, coffee, cocoa, and savory items.[11] Understanding the mechanisms of its formation allows food scientists to control and optimize flavor development during processing.

Beyond the realm of food science, pyrazines have been identified as semiochemicals in the animal kingdom. For instance, this compound has been identified in the scent glands of the pronghorn, where it may play a role in chemical communication.

Conclusion

While the discovery of this compound cannot be attributed to a single event, its identification and characterization have been crucial to our understanding of flavor chemistry. As a product of the Maillard reaction, it is a ubiquitous component of our diet, contributing significantly to the sensory experience of many of our favorite foods. The analytical and synthetic methodologies detailed in this guide provide a foundation for further research into this important flavor compound, with potential applications in food technology, and other scientific disciplines. The continued study of such compounds will undoubtedly lead to further innovations in flavor creation and a deeper appreciation for the complex chemistry that shapes our perception of food.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Ubiquitous Nutty Note: A Technical Guide to the Natural Occurrence of 2-Ethyl-3-methylpyrazine in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylpyrazine is a key aroma compound responsible for the characteristic nutty, roasted, and earthy notes in a wide variety of thermally processed and fermented foods. As a member of the alkylpyrazine family, its presence, even at trace concentrations, can significantly influence the overall flavor profile and consumer acceptance of food products. This technical guide provides an in-depth overview of the natural occurrence of this compound in various food matrices, detailing its formation pathways, quantitative data, and the analytical methodologies used for its characterization. This information is crucial for food scientists aiming to optimize flavor development, for researchers investigating the Maillard reaction, and for professionals in drug development who may encounter pyrazine (B50134) structures in their work.

Formation Pathways of this compound

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[1][2][3] The specific precursors and reaction conditions dictate the types and quantities of pyrazines formed.

The generally accepted mechanism for the formation of this compound involves the following key steps:

-

Strecker Degradation: Amino acids, such as alanine (B10760859) and other amino acids with relevant side chains, undergo Strecker degradation in the presence of a dicarbonyl compound (formed from sugar degradation) to produce Strecker aldehydes and α-aminoketones.

-

Condensation: Two molecules of an α-aminoketone condense to form a dihydropyrazine (B8608421) intermediate.

-

Oxidation: The unstable dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.

-

Side-Chain Formation: The ethyl and methyl substituents on the pyrazine ring are derived from the side chains of the precursor amino acids and the fragmentation of sugars. For instance, the ethyl group can originate from the Strecker aldehyde of amino acids like α-aminobutyric acid or through aldol-type condensation reactions involving acetaldehyde. The methyl group can be derived from amino acids like alanine.

Microbial activity is another significant pathway for pyrazine formation, particularly in fermented foods. Certain bacteria, such as some species of Bacillus, are capable of producing a range of alkylpyrazines, including this compound, during fermentation processes.

Below is a simplified diagram illustrating the Maillard reaction pathway leading to the formation of this compound.

Quantitative Occurrence in Foods

The concentration of this compound varies significantly depending on the food matrix, processing conditions (e.g., roasting time and temperature), and the specific precursors present. The following tables summarize the quantitative data reported in the scientific literature for its occurrence in various foods.

Table 1: Concentration of this compound in Roasted Nuts

| Food Matrix | Roasting Conditions | Concentration (µg/kg) | Reference(s) |

| Almonds | 200°C for 20 min | Not specified, but identified as a main pyrazine | [4] |

| Almonds | Dry roasted at 138°C | Not detected in raw, present in roasted | [5][6] |

| Peanuts | Pan-roasted meal | 40 | [7] |

| Hazelnuts | Roasted pastes | Identified and quantified, but specific value for this isomer not provided | [8] |

Table 2: Concentration of this compound in Beverages

| Food Matrix | Processing | Concentration | Reference(s) |

| Coffee | Roasted | One of the lowest concentrations among 12 alkylpyrazines | Not specified |

Table 3: Concentration of this compound in Baked Goods and Other Products

| Food Matrix | Product Type | Concentration (µg/kg) | Reference(s) |

| Bread Crust | Wheat and Rye | Present, quantified by stable isotope dilution assay | [9] |

| Bread Crust | Whole Wheat vs. Intermediate Wheatgrass | Higher in whole wheat | [10][11] |

| Potato Products | Fried | Plays a secondary role to 2,5-dimethylpyrazine | [12] |

| Potato-based matrix | Baked with precursor addition | Detected | [13] |

| Cocoa | Fermented and Roasted | Present | Not specified |

Experimental Protocols for Analysis

The accurate quantification of this compound in complex food matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for its identification and quantification.[14] Sample preparation is a critical step to isolate the volatile pyrazines from the non-volatile matrix components.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile compounds.[15][16]

Materials:

-

Food sample (homogenized)

-

Headspace vials (20 mL) with PTFE/silicone septa

-

SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating and agitation system (e.g., heating block with magnetic stirrer)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial. For solid samples, a small amount of deionized water or a salt solution may be added to facilitate the release of volatiles. An internal standard (e.g., a deuterated pyrazine) should be added for accurate quantification.

-

Equilibration: Seal the vial and place it in the heating and agitation system. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with constant agitation to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow the analytes to adsorb onto the fiber coating.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC (e.g., 250°C) for thermal desorption. The desorbed analytes are then separated on the GC column and detected by the mass spectrometer.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that partitions analytes between two immiscible liquid phases.[17][18]

Materials:

-

Food sample (homogenized)

-

Separatory funnel

-

Organic solvent (e.g., dichloromethane, diethyl ether)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

GC-MS

Procedure:

-

Extraction: Homogenize a known amount of the food sample with a specific volume of a suitable organic solvent. The addition of an internal standard is recommended.

-

Phase Separation: Vigorously shake the mixture in a separatory funnel and allow the layers to separate.

-

Collection: Collect the organic layer containing the extracted pyrazines. Repeat the extraction of the aqueous layer with fresh solvent to ensure complete recovery.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to enhance the extraction of compounds from a solid matrix into a solvent.[17][19][20]

Materials:

-

Food sample (ground)

-

Solvent (e.g., ethanol, methanol)

-

Ultrasonic bath or probe sonicator

-

Filtration system

-

GC-MS

Procedure:

-

Extraction: Mix a known amount of the ground food sample with a specific volume of the extraction solvent in a flask. Add an internal standard.

-

Sonication: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Apply ultrasound for a defined period (e.g., 15-30 minutes). The temperature should be controlled to prevent the degradation of volatile compounds.

-

Filtration: After sonication, filter the extract to remove solid particles.

-

GC-MS Analysis: The filtrate can be directly injected into the GC-MS or concentrated prior to analysis.

Typical GC-MS Conditions

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to 250-280°C.

-

Injector Temperature: Typically set around 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

The following diagram illustrates a general experimental workflow for the analysis of this compound in food samples.

Conclusion

This compound is a vital contributor to the desirable roasted and nutty aromas of many foods. Its formation is intrinsically linked to the Maillard reaction and microbial metabolism, making its presence and concentration highly dependent on processing and fermentation parameters. The analytical techniques outlined in this guide, particularly HS-SPME-GC-MS, provide sensitive and reliable methods for its quantification. A thorough understanding of the natural occurrence and analytical determination of this potent flavor compound is essential for the food industry in controlling and optimizing flavor profiles, and for the broader scientific community in fields where pyrazine chemistry is relevant.

References

- 1. datapdf.com [datapdf.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. futurelearn.com [futurelearn.com]

- 4. academic.oup.com [academic.oup.com]

- 5. almonds.org [almonds.org]

- 6. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 7. pages.uoregon.edu [pages.uoregon.edu]

- 8. openpub.fmach.it [openpub.fmach.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. perfumerflavorist.com [perfumerflavorist.com]

- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. conforg.fr [conforg.fr]

- 20. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Putative Biosynthesis of 2-Ethyl-3-methylpyrazine in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 2-Ethyl-3-methylpyrazine in plants. While the definitive pathway in plants has not been fully elucidated, this document synthesizes current knowledge from related pyrazine (B50134) biosynthesis in both plants and microorganisms to propose a scientifically plausible route. This guide offers detailed experimental protocols and data presentation to aid researchers in investigating this and other related pathways.

Introduction to Pyrazines in Plants

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature.[1][2] In plants, they are significant contributors to the aroma and flavor profiles of many fruits, vegetables, and beverages.[1][2] For instance, 3-alkyl-2-methoxypyrazines (MPs) are well-known for the characteristic "green" or "vegetative" aromas in bell peppers, grapes, and coffee.[1][2] Beyond their sensory properties, some pyrazines exhibit a range of biological activities, making them of interest to the pharmaceutical and agrochemical industries. This compound has been identified in plants such as Perilla frutescens and Coffea arabica.[3]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of alkylpyrazines in microorganisms, particularly Bacillus subtilis, is better understood and provides a strong model for a putative pathway in plants. The microbial synthesis of compounds like 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) originates from the amino acid L-threonine.[4][5] A key enzymatic step is the conversion of L-threonine to L-2-amino-acetoacetate by L-threonine-3-dehydrogenase (TDH).[4] This intermediate is unstable and spontaneously decarboxylates to form aminoacetone, a crucial precursor for the pyrazine ring.[4]

Drawing parallels from this and the known amino acid origins of methoxypyrazines in plants (L-isoleucine for 2-sec-butyl-3-methoxypyrazine), we can propose a pathway for this compound.[6] This proposed pathway involves the condensation of two different α-amino ketone intermediates derived from common amino acids.

The most probable precursors for this compound are derived from L-threonine and L-isoleucine .

-

Formation of Aminoacetone: Similar to the microbial pathway, a plant L-threonine dehydrogenase would convert L-threonine to 2-amino-3-ketobutyrate, which then decarboxylates to aminoacetone .

-

Formation of 1-amino-2-butanone: L-isoleucine can be catabolized to form 2-keto-3-methylvalerate. A subsequent transamination and decarboxylation sequence could lead to the formation of 1-amino-2-butanone .

These two α-amino ketones, aminoacetone and 1-amino-2-butanone, would then undergo a condensation reaction, followed by oxidation (dehydrogenation) to form the stable aromatic ring of this compound.

Key Enzymes and Precursors in Related Pathways

To aid researchers, the following table summarizes key enzymes and precursors from established, related pyrazine biosynthetic pathways. These can serve as a starting point for identifying homologous enzymes and precursors in the pathway of this compound.

| Product | Precursor(s) | Key Enzyme(s) | Organism/System |

| 2,5-Dimethylpyrazine | L-Threonine | L-Threonine-3-dehydrogenase | Bacillus subtilis[4] |

| 2,3,5-Trimethylpyrazine | L-Threonine, D-Glucose | L-Threonine-3-dehydrogenase | Bacillus subtilis[4] |

| 3-Ethyl-2,5-dimethylpyrazine (B149181) | L-Threonine | L-Threonine-3-dehydrogenase, 2-Amino-3-ketobutyrate CoA ligase | Chemoenzymatic (Bacterial enzymes)[7] |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | L-Leucine, L-Serine | O-methyltransferase (final step) | Plants[1][2] |

| 2-sec-Butyl-3-methoxypyrazine (SBMP) | L-Isoleucine | O-methyltransferase (final step) | Plants[6] |

Experimental Protocols

The following protocols are generalized from methodologies used to study related pyrazine biosynthesis and can be adapted for investigating the formation of this compound in plant tissues.

This protocol is for the extraction and quantification of volatile pyrazines from a plant matrix.

-

Sample Preparation:

-

Homogenize 5 g of fresh plant tissue (e.g., leaves, fruits) in liquid nitrogen.

-

Transfer the powdered tissue to a 20 mL headspace vial.

-

Add 5 mL of saturated CaCl₂ solution to inhibit enzymatic activity and enhance volatile release.

-

Add a known concentration of an internal standard (e.g., deuterated this compound).

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at 60°C for 15 minutes with agitation.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermally desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes.

-

Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the compounds.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of the target analyte and internal standard.

-

This experiment aims to confirm the amino acid precursors of this compound.

-

Precursor Administration:

-

Prepare solutions of stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled L-threonine and L-isoleucine.

-

Administer the labeled precursors to the plant tissue (e.g., through petiole feeding of leaves or injection into fruits).

-

As a control, administer an unlabeled version of the precursors to a separate set of tissues.

-

-

Incubation:

-

Incubate the plant tissues under controlled conditions (light, temperature) for a period of 24-72 hours to allow for metabolism.

-

-

Extraction and Analysis:

-

Extract the volatile compounds using the HS-SPME-GC-MS method described above.

-

Analyze the mass spectra of the produced this compound. An increase in the molecular weight corresponding to the incorporation of the stable isotopes will confirm the precursor-product relationship.

-

This protocol is for characterizing the activity of putative enzymes involved in the pathway, such as a dehydrogenase acting on L-threonine.

-

Protein Extraction:

-

Homogenize plant tissue in an extraction buffer containing protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the crude protein extract, the substrate (e.g., L-threonine), and necessary cofactors (e.g., NAD⁺).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., acid or base).

-

-

Product Detection:

-

The product (e.g., 2-amino-3-ketobutyrate or its downstream product, aminoacetone) can be derivatized and quantified using HPLC or GC-MS.

-

Alternatively, the activity of a dehydrogenase can be monitored spectrophotometrically by measuring the change in absorbance of NAD⁺/NADH at 340 nm.

-

Conclusion

While the complete biosynthetic pathway of this compound in plants remains to be fully elucidated, the proposed pathway, based on established microbial and plant-based pyrazine formation, provides a strong foundation for future research. The experimental protocols detailed in this guide offer a robust framework for researchers to identify the precursors, characterize the enzymes, and quantify the products of this pathway. A deeper understanding of pyrazine biosynthesis is critical for applications in food science, flavor chemistry, and the development of novel, biologically active compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-3-methylpyrazine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the flavor and fragrance industry.[1] It is a member of the pyrazine (B50134) family, which is known for its potent and diverse aroma profiles. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, tailored for professionals in research, and drug development. While primarily recognized for its sensory characteristics, the broader class of pyrazine derivatives has been shown to possess a range of biological activities, suggesting potential applications beyond flavor and fragrance.[2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic nutty, roasted, and earthy aroma.[3] Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [4] |

| Molecular Weight | 122.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 169-171 °C at 760 mmHg; 57 °C at 10 mmHg | [5] |

| Density | 0.987 g/mL at 25 °C | [5] |

| Refractive Index | 1.503 at 20 °C | [5] |

| Flash Point | 59 °C (138.2 °F) | [6] |

| Solubility | Soluble in water and organic solvents | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation | Source(s) |

| ¹H NMR | Data available, provides information on the proton environment in the molecule. | [7] |

| ¹³C NMR | Data available, provides information on the carbon skeleton of the molecule. | [8] |

| Mass Spectrometry (MS) | Molecular Weight: 122.1677. The mass spectrum shows characteristic fragmentation patterns. | [9] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic absorption bands for the functional groups present. | [7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a condensation reaction.[6] A general experimental protocol is described below.

Experimental Protocol: Synthesis via Gutknecht or Gastaldi Condensation

This method involves the condensation of an alpha-dicarbonyl compound with a diamine, followed by oxidation.

Materials:

-

An appropriate α-dicarbonyl compound (e.g., 2,3-pentanedione)

-

An appropriate diamine (e.g., ethylenediamine)

-

Acid catalyst

-

Oxidizing agent

-

Organic solvent (e.g., ethanol)

Procedure:

-

Dissolve the α-dicarbonyl compound and the diamine in an organic solvent in a reaction flask.

-

Add an acid catalyst to the mixture.

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation reaction, leading to the formation of a dihydropyrazine (B8608421) intermediate.

-

An oxidizing agent is then introduced to the reaction mixture to aromatize the dihydropyrazine to the final this compound product.

-

The crude product is then purified, commonly by distillation under reduced pressure, to yield the pure compound.

Note: The specific reagents, reaction conditions (temperature, time), and purification methods can be varied to optimize the yield and purity of the final product.

Analytical Methodologies

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds like this compound.[10]

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for the analysis of pyrazines (e.g., DB-WAX or equivalent).[11]

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a ramp to a final temperature of 240-250 °C.

-

Injection Mode: Splitless or split, depending on the sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: Scanned from m/z 40 to 300 (or a range appropriate for the target analyte and potential impurities).

-

Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[11]

Sample Preparation:

-

Samples are typically diluted in a suitable organic solvent (e.g., dichloromethane (B109758) or ethanol) before injection. For trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to C-H, C=C, and C-N bonds within the pyrazine ring and its substituents.

Biological Activity and Potential Applications

While this compound is primarily utilized for its flavor and aroma properties, the broader class of pyrazine derivatives has garnered attention for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects.[2] Research into pyrazine-containing compounds has shown their potential as scaffolds in drug discovery.[12]

Currently, there is limited specific research on the biological signaling pathways directly modulated by this compound. However, given the established bioactivity of the pyrazine core, further investigation into the pharmacological potential of this compound and its derivatives is a promising area for future research.

Conclusion

This compound is a well-characterized compound with significant applications in the flavor and fragrance industry. Its chemical and physical properties are well-documented, and its synthesis and analysis can be achieved through standard organic chemistry techniques. While its biological activity is not yet extensively studied, the known pharmacological potential of the pyrazine scaffold suggests that this compound and its derivatives may hold promise for future research and development in the pharmaceutical and life sciences sectors. This guide provides a foundational resource for professionals seeking to work with this versatile molecule.

References

- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [ventos.com]

- 4. scbt.com [scbt.com]

- 5. This compound = 98 , FCC, FG 15707-23-0 [sigmaaldrich.com]

- 6. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

- 7. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pipzine-chem.com [pipzine-chem.com]

Spectroscopic Profile of 2-Ethyl-3-methylpyrazine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-3-methylpyrazine (CAS No: 15707-23-0), a key aroma compound found in a variety of food products.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical chemistry, and drug development.

Molecular Structure and Properties

-

IUPAC Name: this compound[4]

-

Appearance: Colorless to pale yellow clear mobile liquid.[1]

-

Odor Profile: Described as nutty, roasted, hazelnut, and earthy.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not explicitly found in search results |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8][9]

| Wavenumber (cm⁻¹) | Description of Vibration |

| Specific peak data not explicitly found in search results | C-H stretching, C=N stretching, C=C stretching, C-H bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure by analyzing its fragmentation pattern.[5]

Electron Ionization Mass Spectrum (EI-MS)

| m/z | Relative Intensity (%) | Putative Fragment |

| 122 | 88.12 | [M]⁺ (Molecular Ion) |

| 121 | 99.99 | [M-H]⁺ |

| 94 | 72.65 | [M-C₂H₄]⁺ |

| 80 | 58.89 | [M-C₃H₆]⁺ |

| 67 | 83.18 | [C₄H₅N]⁺ |

The data presented is a selection of major peaks from publicly available spectra.[4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are acquired on a spectrometer, typically with a field strength of 300 MHz or higher.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄, in a 5 mm NMR tube.[10] The concentration is typically in the range of 10-50 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized for the specific sample and experiment.

-

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak is often used as an internal reference. For ¹³C NMR, the solvent peak is used for referencing.

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[8]

-

Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to run a "neat" spectrum.[11] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[9] The plates are then mounted in the spectrometer's sample holder.

-

Sample Preparation (Thin Solid Film): For solid samples, a thin film can be prepared by dissolving the solid in a volatile solvent, dropping the solution onto a salt plate, and allowing the solvent to evaporate.[12]

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of light transmitted versus the wavenumber (in cm⁻¹). Absorption bands corresponding to specific functional groups are then identified.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.[13][14]

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound [ventos.com]

- 2. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]

- 3. filbert pyrazine, 15707-23-0 [thegoodscentscompany.com]

- 4. This compound | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. amherst.edu [amherst.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. webassign.net [webassign.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 14. dem.ri.gov [dem.ri.gov]

Olfactory Threshold of 2-Ethyl-3-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the olfactory threshold of 2-Ethyl-3-methylpyrazine, a key aroma compound with significant interest in the food, fragrance, and pharmaceutical industries. This document details quantitative data, experimental protocols for threshold determination, and the underlying signaling pathways of its perception.

Quantitative Data on Olfactory Thresholds

The olfactory threshold of a chemical compound is the minimum concentration that can be perceived by the human sense of smell. This value is not absolute and can be influenced by the medium in which it is presented (e.g., water, air, oil) and the methodology used for its determination. For this compound, the following quantitative data have been reported:

| Matrix | Threshold Type | Concentration | Reference |

| Water | Flavor Detection | 0.4 ppb (parts per billion) | [1] |

| Not Specified | Detection | 2 ppm (parts per million) | [2] |

Note: The term "Flavor Detection Threshold" in water often closely relates to the odor threshold, as the perception of flavor is largely influenced by retronasal olfaction.

For context, the following table presents the odor detection thresholds of several other pyrazine (B50134) compounds in water:

| Compound | Odor Detection Threshold in Water (ppb) | Reference |

| 2-Methylpyrazine | 60,000 | [1] |

| 2-Ethylpyrazine | 6,000 | [1] |

| 2,3-Dimethylpyrazine | 2,500 | [1] |

| 2,5-Dimethylpyrazine | 800 | [1] |

| 2,6-Dimethylpyrazine | 200 | [1] |

| 2-Ethyl-5-methylpyrazine | 100 | [1] |

| 2,3,5-Trimethylpyrazine | 400 | [1] |

| 2,3,5,6-Tetramethylpyrazine | 1,000 | [1] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | [3] |

| 2-Ethyl-3,6-dimethylpyrazine | 0.4 | [1] |

| 2-Methoxy-3-methylpyrazine | 3 | [1] |

| 2-Ethyl-3-methoxypyrazine | 0.4 | [1] |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds requires rigorous and standardized methodologies to ensure the reliability and reproducibility of the results. The two primary methods employed are Gas Chromatography-Olfactometry (GC-O) for identifying odor-active compounds and sensory analysis methods like the 3-Alternative Forced-Choice (3-AFC) test for determining detection thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to separate volatile compounds in a sample and assess the odor of each component as it elutes from the gas chromatograph.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or dichloromethane). For complex matrices, a prior extraction step such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) may be necessary to isolate the volatile fraction.

-

Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile flavor compounds (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points and volatility.

-

Effluent Splitting: At the outlet of the GC column, the effluent is split into two paths. One path leads to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other path is directed to a sniffing port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port. The panelist records the retention time, odor quality (e.g., nutty, roasted, earthy), and intensity of each detected odor.

-

Data Analysis: The data from the chemical detector (FID or MS) is correlated with the sensory data from the olfactometry to create an aromagram. This allows for the identification of the specific compound responsible for each perceived odor.

3-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a standardized sensory analysis technique used to determine the detection threshold of a substance. It is designed to minimize guessing and provide a statistically robust measure of sensory perception.

Methodology:

-

Panelist Selection and Training: A panel of sensory assessors is selected based on their olfactory acuity and trained to recognize the specific odor of this compound.

-

Sample Preparation: A series of dilutions of this compound is prepared in an odor-free medium (e.g., deionized water for flavor threshold or purified air for odor threshold). The concentrations are typically arranged in an ascending geometric series (e.g., doubling the concentration at each step).

-

Test Presentation: In each trial, three samples are presented to the panelist in identical, opaque, and odor-free containers. Two of the samples are blanks (containing only the medium), and one sample contains the this compound at a specific concentration. The position of the sample containing the odorant is randomized for each trial.

-

Panelist Task: The panelist is instructed to sniff each sample and identify which of the three is different from the other two.

-

Data Collection and Analysis: The responses of each panelist (correct or incorrect) are recorded for each concentration level. The individual threshold is typically calculated as the geometric mean of the last concentration that was not correctly identified and the first concentration that was. The group's threshold is then calculated as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with specific olfactory receptors in the nasal cavity. For pyrazines, the olfactory receptor OR5K1 has been identified as a specialized receptor in humans. The binding of an odorant to its receptor triggers a cascade of intracellular events that ultimately leads to the transmission of a neural signal to the brain.

The generalized olfactory signal transduction pathway is as follows:

-

Odorant Binding: An odorant molecule, such as this compound, binds to a specific G-protein coupled olfactory receptor (OR), in this case, OR5K1, located on the cilia of olfactory sensory neurons.

-

G-Protein Activation: This binding event activates an associated G-protein (Gαolf).

-

Adenylate Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Cation Influx: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, causing depolarization of the neuron's membrane.

-

Chloride Efflux: The influx of Ca²⁺ opens Ca²⁺-activated chloride (Cl⁻) channels, leading to an efflux of Cl⁻ ions, which further depolarizes the membrane.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

-

Signal Transmission: The action potential propagates along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific smell.

References

The Sensory Blueprint of 2-Ethyl-3-methylpyrazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the sensory profile and aroma characteristics of 2-Ethyl-3-methylpyrazine, a key volatile compound responsible for nutty, roasted, and earthy aromas in a variety of food products. This document outlines its flavor profile, quantitative sensory data, detailed experimental protocols for its analysis, and the underlying signaling pathway of pyrazine (B50134) perception.

Sensory Profile and Aroma Characteristics

This compound (CAS No. 15707-23-0) is a heterocyclic aroma compound that significantly contributes to the desirable sensory attributes of cooked and roasted foods.[1] Its organoleptic properties are characterized by a potent nutty, roasted, and earthy aroma.[2][3][4] The flavor profile is often described with nuances of:

-

Primary Notes: Nutty (specifically peanut and hazelnut), roasted, earthy, musty.[2][3][4][5]

-

Secondary Notes: Cocoa, coffee, toasted bread, and a hint of raw potato.[6][7]

This pyrazine is a key contributor to the characteristic aromas of roasted peanuts, coffee, and cocoa.[1][6] It is also found in a variety of other cooked foods such as baked potatoes, fried potatoes, toasted almonds, and various meats.[7][8] Due to its potent and authentic roasted character, it is widely used as a flavoring agent in the food industry to enhance or impart nutty and roasted notes.[1][6]

Quantitative Sensory Data

The potency of an aroma compound is determined by its odor and flavor thresholds, which represent the minimum concentration at which the compound can be detected. The following table summarizes the available quantitative data for this compound and related pyrazines for comparative purposes.

| Compound | Odor Threshold (in water) | Flavor Threshold (in water) | Reported Concentration in Food | Key Sensory Descriptors |

| This compound | 2 ppm[1] | 0.4 ppb[9] | Toasted Almonds: ~1000 ppm, Roasted Peanuts: ~2000 ppm, Coffee: ~2000 ppm[6] | Nutty, roasted, earthy, peanut, musty, corn, raw[4] |

| 2-Methylpyrazine | 60,000 ppb[9] | - | - | Green, nutty, cocoa, musty, potato[9] |

| 2,5-Dimethylpyrazine | 800 ppb[9] | - | - | Chocolate, roasted nuts, earthy[9] |

| 2-Ethyl-5-methylpyrazine | 100 ppb[9] | - | - | Nutty, roasted, grassy[9] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 ppb[9] | - | Roasted Peanuts: Key odorant[2] | Cocoa, chocolate, nutty (burnt almond)[9] |

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound involves a combination of human sensory panels and instrumental analysis to objectively characterize its aroma and flavor profile.

Sensory Panel Evaluation: Descriptive Analysis

Objective: To identify and quantify the specific aroma and flavor attributes of this compound.

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

-

Conduct training sessions to familiarize panelists with the aroma and flavor lexicon for nutty and roasted compounds. Provide reference standards for each attribute (e.g., roasted peanuts for "roasted," cocoa powder for "cocoa").

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a neutral solvent (e.g., propylene (B89431) glycol or deodorized water).

-

Create a series of dilutions at varying concentrations to be evaluated. Samples should be presented in opaque, covered containers to minimize visual bias.

-

-

Evaluation Procedure:

-

Panelists evaluate the samples in a controlled environment with neutral lighting and good ventilation.

-

Samples are presented monadically (one at a time) in a randomized order.

-

Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-point scale from "none" to "extreme").

-

A palate cleanser (e.g., unsalted crackers and water) is used between samples.

-

Odor Threshold Determination: 3-Alternative Forced-Choice (3-AFC) Method (ASTM E679)

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Methodology:

-

Sample Preparation:

-

Prepare a series of ascending concentrations of this compound in odor-free water. The concentration steps should be logarithmic (e.g., 3-fold increments).

-

-

Test Presentation:

-

For each concentration level, present three samples to each panelist: two blanks (odor-free water) and one sample containing the pyrazine. The position of the odd sample is randomized.

-

-

Panelist Task:

-

Each panelist is asked to identify the sample that is different from the other two.

-

-

Data Analysis:

-

The individual threshold is the geometric mean of the last concentration at which the panelist could not correctly identify the odd sample and the first concentration at which they could.

-

The group threshold is the geometric mean of the individual thresholds.

-

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the odor-active regions of a sample containing this compound and characterize their specific aromas.

Methodology:

-

Sample Preparation:

-

For food samples, extract the volatile compounds using techniques like Solid Phase Microextraction (SPME) or Simultaneous Distillation-Extraction (SDE).[10]

-

For pure compounds, prepare a dilute solution in an appropriate solvent.

-

-

GC-MS/O System:

-

Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port. The GC effluent is split between the two detectors.

-

-

Chromatographic Conditions:

-

Column: A polar capillary column (e.g., DB-WAX) is typically used for pyrazine analysis.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to separate the volatile compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Olfactometry:

-

A trained analyst sniffs the effluent from the olfactometry port and records the time, intensity, and description of each detected odor.

-

-

Data Analysis:

-

The retention time of the odor events from the olfactometry data is correlated with the peaks from the MS detector to identify the compounds responsible for the specific aromas.

-

Signaling Pathway of Pyrazine Perception

The perception of pyrazines, including this compound, is initiated by the binding of these volatile molecules to specific olfactory receptors in the nasal epithelium. Recent research has identified the Odorant Receptor OR5K1 as a specialized receptor for pyrazines in mammals.[1][5][6][11] This receptor is a G-protein coupled receptor (GPCR), and its activation triggers a well-defined intracellular signaling cascade.

Caption: Olfactory signaling pathway for pyrazine perception.

Pathway Description:

-

Binding: this compound binds to the OR5K1 receptor on the surface of an olfactory sensory neuron.

-

G-Protein Activation: This binding causes a conformational change in the receptor, which in turn activates a specific G-protein called Golf.

-

Adenylyl Cyclase Activation: The activated Golf G-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Ion Influx: The opening of these channels allows for an influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.

-

Depolarization: The influx of positive ions depolarizes the neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal) that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the nutty and roasted aroma.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for the comprehensive sensory analysis of an aroma compound like this compound.

Caption: A typical workflow for sensory analysis of an aroma compound.

This comprehensive guide provides a detailed overview of the sensory and chemical characteristics of this compound, offering valuable information for researchers, scientists, and professionals in flavor and drug development. The provided protocols and pathway diagrams serve as a foundational resource for further investigation and application of this important aroma compound.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Chemical intolerance: involvement of brain function and networks after exposure to extrinsic stimuli perceived as hazardous - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

- 9. Pyrazines [leffingwell.com]

- 10. imreblank.ch [imreblank.ch]

- 11. Progress in the functional characterization of human olfactory receptors - Odorant receptor OR5K1 is specialized to recognize pyrazines in both humans and domesticated animals [yumda.com]

The Genesis of a Flavor Compound: A Technical Guide to the Formation of 2-Ethyl-3-methylpyrazine in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-3-methylpyrazine is a pivotal volatile compound, imparting desirable nutty, roasted, and cocoa-like aromas to a vast array of thermally processed foods. Its formation, primarily through the Maillard reaction, is a complex interplay of precursors and reaction conditions. This technical guide provides an in-depth exploration of the formation of this compound, detailing the underlying chemical mechanisms, precursor requirements, and influencing factors. It serves as a comprehensive resource for researchers in food science, flavor chemistry, and drug development, offering detailed experimental protocols for its synthesis and analysis, quantitative data for comparative studies, and visual diagrams of the core chemical pathways.

Introduction

The Maillard reaction, a non-enzymatic browning process involving the reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry. This intricate cascade of reactions generates a plethora of heterocyclic compounds, among which pyrazines are of paramount importance for their characteristic roasted, toasted, and nutty aromas. This compound (CAS No. 15707-23-0) is a key member of this family, contributing significantly to the sensory profile of products such as coffee, cocoa, roasted nuts, and baked goods.[1][2] Understanding and controlling the formation of this potent aroma compound is a primary objective for food scientists aiming to optimize flavor profiles and for researchers investigating the broader implications of the Maillard reaction in biological and pharmaceutical systems.

The Chemical Core: Formation Mechanism of this compound

The formation of this compound is a multi-step process rooted in the fundamental pathways of the Maillard reaction. The key stages involve the formation of α-aminocarbonyl intermediates via the Strecker degradation of specific amino acids, followed by their condensation and subsequent oxidation.

Precursors

The molecular structure of this compound points to the specific precursors required for its formation:

-

Nitrogen Source (Amino Acids): The pyrazine (B50134) ring itself is formed from the condensation of two α-aminocarbonyl molecules, which are derived from amino acids. For this compound, amino acids such as alanine and threonine are considered important precursors.[3] Alanine, through Strecker degradation, can contribute to the formation of acetaldehyde, a precursor for the ethyl group.

-

Carbonyl Source (Reducing Sugars and their Degradation Products): Reducing sugars like glucose and fructose, upon heating, degrade to form highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl. These dicarbonyls are essential reactants in the Strecker degradation of amino acids. Specifically, intermediates like 2,3-pentanedione have been implicated in the formation of ethyl-substituted pyrazines.[4]

Key Reaction Pathways

The generally accepted mechanism for alkylpyrazine formation involves the following key steps[5]:

-

Strecker Degradation: An α-dicarbonyl compound (from sugar degradation) reacts with an amino acid to form a Strecker aldehyde, a Strecker amine, and an α-aminoketone.

-

Condensation: Two molecules of an α-aminoketone condense to form a dihydropyrazine (B8608421) intermediate.

-

Side-Chain Formation: The substitution pattern on the pyrazine ring is determined by the structure of the condensing α-aminoketones and can also involve the incorporation of Strecker aldehydes. For this compound, this involves the condensation of an aminoketone bearing a methyl group and one bearing an ethyl group precursor.

-

Oxidation: The dihydropyrazine intermediate is oxidized to the stable, aromatic pyrazine.

A proposed specific pathway for the formation of this compound is illustrated in the following diagram:

Caption: Proposed formation pathway of this compound.

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on the reaction conditions and the specific precursors used. The following tables summarize quantitative data from various model system studies.

Table 1: Effect of Amino Acid Precursors on Pyrazine Formation

| Amino Acid(s) | Reducing Sugar | Reaction Conditions | This compound Yield/Concentration | Reference |

| Lysine + Alanine | Glucose | Not specified | 3.5-fold increase in 2,5-dimethyl-3-ethylpyrazine with the mixture | [6] |

| Arginine + Lysine | Glucose | 140°C for 90 min, pH 8.0 | 0.93 µg/g (as 3-ethyl-2,5-dimethylpyrazine) | [5] |

| Histidine + Lysine | Glucose | 140°C for 90 min, pH 8.0 | 0.08 µg/g (as 3-ethyl-2,5-dimethylpyrazine) | [5] |

Table 2: Concentration of this compound and Related Pyrazines in Model Systems

| Pyrazine | Model System | Reaction Conditions | Concentration (µg/g) | Reference |

| This compound | Hydrolyzed Sunflower Seed Protein + Glucose | 140°C for 90 min | Not explicitly quantified, but detected | [1] |

| 2-Ethyl-5-methylpyrazine | Arginine-Lysine Dipeptide + Glucose | 140°C for 90 min, pH 8.0 | 0.17 | [5] |

| 3-Ethyl-2,5-dimethylpyrazine | Free Amino Acids (Arg + Lys) + Glucose | 140°C for 90 min, pH 8.0 | 2.5 | [5] |

| 3-Ethyl-2,5-dimethylpyrazine | Free Amino Acids (His + Lys) + Glucose | 140°C for 90 min, pH 8.0 | 0.8 | [5] |

Experimental Protocols

Investigating the formation of this compound requires well-defined model systems and robust analytical techniques.

Maillard Reaction Model System

This protocol is adapted from Wang et al. (2021).[5]

Materials:

-

Amino acid(s) of interest (e.g., L-alanine, L-lysine)

-

Reducing sugar (e.g., D-glucose)

-

Phosphate (B84403) buffer (pH can be varied, e.g., pH 8.0)

-

High-pressure reaction vessel or sealed glass vials

Procedure:

-

Prepare aqueous solutions of the amino acid(s) and reducing sugar in the desired molar ratios.

-

Mix the solutions in a reaction vessel.

-

Adjust the pH of the mixture using the phosphate buffer.

-

Seal the reaction vessel and heat at a controlled temperature (e.g., 120-180°C) for a specific duration (e.g., 30-120 minutes).

-

After the reaction, cool the vessel rapidly in an ice bath to stop the reaction.

-

The resulting reaction mixture is then ready for extraction and analysis.

Extraction of Volatile Compounds

4.2.1. Headspace Solid-Phase Microextraction (HS-SPME) [5]

-

Transfer an aliquot of the cooled Maillard reaction mixture into a headspace vial.

-

Add a saturated NaCl solution to enhance the release of volatile compounds.

-

Add an internal standard (e.g., 2,4,6-trimethylpyridine).

-